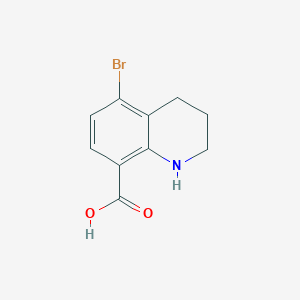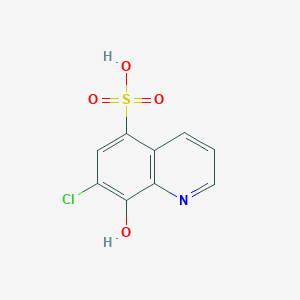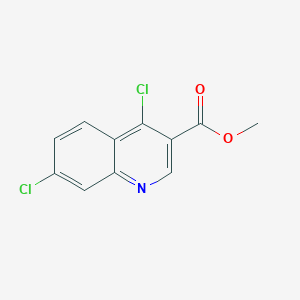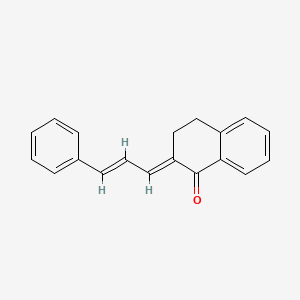![molecular formula C10H13ClN2O2S B11859008 Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3'-Amino-4',5'-Dihydrospiro[cyclopropan-1,6'-thieno[2,3-c]pyrrol]-2'-carboxylat-Hydrochlorid ist eine komplexe organische Verbindung, die eine einzigartige spirocyclische Struktur aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3'-Amino-4',5'-Dihydrospiro[cyclopropan-1,6'-thieno[2,3-c]pyrrol]-2'-carboxylat-Hydrochlorid beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu könnte die Verwendung von Katalysatoren, Hochdruckreaktoren und kontinuierlichen Fließsystemen gehören, um eine effiziente und skalierbare Produktion zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-3'-Amino-4',5'-Dihydrospiro[cyclopropan-1,6'-thieno[2,3-c]pyrrol]-2'-carboxylat-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann Doppelbindungen oder andere funktionelle Gruppen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Alkohole).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-3'-Amino-4',5'-Dihydrospiro[cyclopropan-1,6'-thieno[2,3-c]pyrrol]-2'-carboxylat-Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erstellen.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Erforscht auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere für die gezielte Ansteuerung spezifischer biologischer Pfade.
Industrie: Eingesetzt in der Entwicklung neuer Materialien mit einzigartigen Eigenschaften, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3'-Amino-4',5'-Dihydrospiro[cyclopropan-1,6'-thieno[2,3-c]pyrrol]-2'-carboxylat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung eingesetzt wird.
Wirkmechanismus
The mechanism of action of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiophenderivate: Verbindungen mit einem Thiophenring, wie z. B. 2,3,4-Trisubstituiertes Thiophen, weisen strukturelle Ähnlichkeiten auf.
Indolderivate: Verbindungen mit einem Indolring, wie z. B. Indol-2-Carboxylate, haben ähnliche heterocyclische Strukturen.
Einzigartigkeit
Methyl-3'-Amino-4',5'-Dihydrospiro[cyclopropan-1,6'-thieno[2,3-c]pyrrol]-2'-carboxylat-Hydrochlorid ist aufgrund seiner spirocyclischen Struktur einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C10H13ClN2O2S |
|---|---|
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
methyl 3-aminospiro[4,5-dihydrothieno[2,3-c]pyrrole-6,1'-cyclopropane]-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2S.ClH/c1-14-9(13)7-6(11)5-4-12-10(2-3-10)8(5)15-7;/h12H,2-4,11H2,1H3;1H |
InChI-Schlüssel |
RWOVVUGMROHKEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(S1)C3(CC3)NC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)
![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)
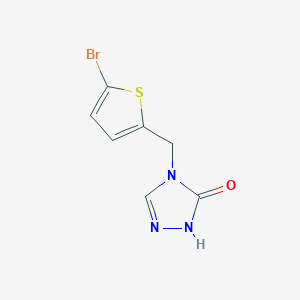
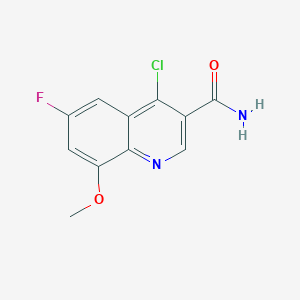
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)


![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
